molecular formula C10H13BrO B13484907 (1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

Cat. No.: B13484907
M. Wt: 229.11 g/mol
InChI Key: KPAXDPIWURSCDA-JGVFFNPUSA-N
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Description

Classification in Academic Nomenclature

Bicyclic terpenes belong to the broader class of monoterpenes, which are defined by their biosynthetic origin from two isoprene units (C₁₀H₁₆). The compound (1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one falls under the bicyclo[3.1.1]heptane subclass, distinguished by its fused seven-membered ring system with bridgehead carbons at positions 1, 5, and 6. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature systematically describes its structure:

  • Bicyclo[3.1.1]hept-3-en-2-one : Indicates a seven-membered bicyclic system with bridge lengths of 3, 1, and 1 carbons, an unsaturated bond at position 3, and a ketone group at position 2.
  • 4-(Bromomethyl) : A bromine-substituted methyl group attached to carbon 4.
  • 6,6-Dimethyl : Two methyl groups at position 6.
  • (1S,5R) : Stereochemical descriptors specifying the absolute configuration of the bridgehead carbons.

This classification aligns with analogous bicyclic monoterpenes, such as verbenone, which shares the bicyclo[3.1.1]heptane core but differs in functional groups and stereochemistry.

Structural Significance of the Bicyclo[3.1.1]hept-3-en-2-one Framework

The bicyclo[3.1.1]heptane skeleton imposes significant geometric constraints due to its fused ring system, which consists of a norbornane-like structure with a bridge linking carbons 1 and 5. Key structural features include:

  • Ring Strain : The smaller bridges (1 and 3 carbons) introduce angle strain, enhancing reactivity at the ketone and bromomethyl sites.
  • Conjugation Effects : The α,β-unsaturated ketone (enone) at positions 2 and 3 enables conjugation between the carbonyl group and the double bond, influencing electron distribution and susceptibility to nucleophilic attack.
  • Substituent Effects : The bromomethyl group at position 4 acts as a leaving group in substitution reactions, while the 6,6-dimethyl groups enhance steric hindrance, affecting both synthetic accessibility and intermolecular interactions.

Comparative studies with simpler bicyclic systems, such as bicyclo[3.2.0]heptane derivatives, highlight the unique reactivity of the [3.1.1] framework. For instance, the shorter bridges in bicyclo[3.1.1]heptane increase ring tension, making it more reactive toward ring-opening reactions compared to its [3.2.0] counterparts.

Stereochemical Configuration and Implications

The (1S,5R) configuration of this compound underscores the importance of stereochemistry in determining its physical, chemical, and biological properties. The absolute configuration at bridgehead carbons 1 and 5 influences:

  • Synthetic Pathways : Achieving the desired stereochemistry requires enantioselective synthesis techniques, such as asymmetric catalysis or chiral pool strategies. For example, the use of enantiomerically pure starting materials or chiral auxiliaries ensures correct configuration during bicyclic ring formation.
  • Molecular Interactions : The spatial arrangement of substituents affects binding affinity to biological targets. In antimicrobial studies, the (1S,5R) configuration has been correlated with enhanced activity compared to its enantiomer, likely due to optimized interactions with microbial enzymes.
  • Crystallographic Behavior : X-ray diffraction analyses of similar bicyclic terpenes reveal that stereochemistry dictates packing arrangements in the solid state, which can influence solubility and melting points.

A notable comparison exists with (1S,5S)-verbenone, a structurally related monoterpene ketone. While both compounds share the bicyclo[3.1.1]heptane core, the differing configurations at carbon 5 lead to distinct biological activities and synthetic applications.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

InChI

InChI=1S/C10H13BrO/c1-10(2)7-4-8(10)9(12)3-6(7)5-11/h3,7-8H,4-5H2,1-2H3/t7-,8+/m0/s1

InChI Key

KPAXDPIWURSCDA-JGVFFNPUSA-N

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=O)C=C2CBr)C

Canonical SMILES

CC1(C2CC1C(=O)C=C2CBr)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Allylic Bromides via Appel Reaction

A common approach to prepare allylic bromides, including the bromomethyl substituent, is the Appel reaction, which converts allylic or propargylic alcohols to corresponding bromides using triphenylphosphine and N-bromosuccinimide (NBS) in dichloromethane at 0 °C.

Procedure Highlights:

  • Mix triphenylphosphine and NBS in dry dichloromethane, cool to 0 °C.
  • Add the allylic alcohol (e.g., (–)-myrtenol for the bicyclic system) dropwise.
  • Stir for 30 minutes, monitor by thin layer chromatography (TLC).
  • Quench and purify by filtration and flash chromatography to isolate the bromide.

This method efficiently yields allylic bromides such as (1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene with yields around 50-60% and high stereochemical integrity.

Formation of the Bicyclic Core and Stereochemical Control

The bicyclo[3.1.1]heptane core is often derived from natural terpenoid precursors like myrtenol or apoverbenone derivatives. The stereochemistry is controlled by starting from enantiomerically pure alcohols or ketones and preserving chirality during bromination.

Zinc-Mediated Carboxylation and Bromolactonization (Flow Chemistry)

Recent advances employ zinc-mediated carboxylation of allylic bromides in continuous flow systems to improve reaction control and scalability. This method involves:

  • Preparation of allylzinc halide intermediates by reacting allylic bromides with zinc metal in tetrahydrofuran (THF) under inert atmosphere.
  • Passing the organozinc intermediate through a flow reactor with carbon dioxide to form carboxylated products.
  • Subsequent bromolactonization to introduce bromine functionality selectively.

Optimization Parameters:

Parameter Range Tested Optimal Conditions Yield (%) Range
Zinc drying method None, oven 3-16 h Oven-dried 3 h at 125 °C 35-71%
Column temperature 20-75 °C 35-40 °C 40-71%
Flow rate 0.25-2.0 mL/min 0.5 mL/min 40-71%
Solvent THF, MeCN, DMF THF with 2.3% LiCl Up to 71%
Pressure 3-4 bar 3 bar -

(Table adapted from flow chemistry optimization studies)

The flow method enhances reproducibility, reduces reaction times, and allows fine-tuning of stereoselectivity and yield.

Role of Nitromethane as Co-Solvent in Condensation Reactions

In related syntheses involving bicyclic ketones, the addition of nitromethane as a co-solvent has been shown to improve yields significantly (from 16% to 67%) in condensation reactions with phenolic compounds catalyzed by aluminum chloride. This is attributed to improved solubility and modulation of Lewis acid activity, which could be extrapolated to bromomethylation steps involving Lewis acid catalysis.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Equipment Yield (%) Notes
Allylic bromide formation Appel reaction: PPh3, NBS, CH2Cl2, 0 °C Triphenylphosphine, N-bromosuccinimide 50-60 Stereospecific, mild conditions
Bicyclic core synthesis From chiral terpenoid precursors (–)-Myrtenol or apoverbenone N/A Preserves stereochemistry
Zinc-mediated carboxylation Flow chemistry: Zn, THF, CO2, 35-40 °C, 3 bar Zinc metal, Vapourtec flow system 35-71 Continuous flow improves yield/control
Bromolactonization Subsequent bromination in flow Bromine or NBS Variable Selective bromination at allylic site
Co-solvent optimization Nitromethane addition in Lewis acid catalysis Aluminum chloride, nitromethane Up to 67 Enhances condensation yields

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Conversion of the ketone to an alcohol.

Scientific Research Applications

(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ketone group can participate in various redox reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Anti-Cancer and Anti-Inflammatory Derivatives

SP-8356 ((1S,5R)-4-(3,4-dihydroxy-5-methoxystyryl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one):

  • Substituent : A styryl group with dihydroxy and methoxy moieties.
  • Activity : Inhibits NF-κB signaling and CD147/MMP-9 interactions, reducing breast cancer metastasis and neointimal hyperplasia .
  • Key Difference : The bromomethyl group in the target compound lacks the extended π-conjugation of SP-8356’s styryl group, which is critical for binding to CD147 and NF-κB.

Synthetic C9-Ketocannabinoids (e.g., compound 88):

  • Substituent: Aromatic resorcinol and alkyl chains.
  • Activity: Analgesic and anti-inflammatory effects via cannabinoid receptor modulation .
  • Reactivity: The enone system in the target compound is less sterically hindered than in C9-ketocannabinoids, facilitating nucleophilic additions .

Insecticidal Derivatives

Halogenated Styryl Derivatives (e.g., 6g , 6h , 6i ):

  • Substituents : 3,5-Difluoro, 2,4-dichloro, or 3,4-dichlorostyryl groups.
  • Activity : Effective against Plutella xylostella larvae, with IC₅₀ values < 50 μg/mL .

Antimicrobial and Antifungal Derivatives

Quaternary Ammonium Salts (e.g., N-(((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-...):

  • Substituents : Quaternary ammonium groups and alkyl chains.
  • Activity : Moderate activity against Staphylococcus aureus (MIC = 128 μg/mL) and Escherichia coli (MIC = 512 μg/mL) .
  • Key Difference : The bromomethyl group’s leaving-group capability enables nucleophilic substitution, unlike the stable ammonium groups in these analogs.

Natural and Commercial Derivatives

Nopol-Based Quinoline Derivatives (e.g., compound 8):

  • Substituent: Acetate and quinoline moieties.
  • Activity : Antiplasmodial activity against Plasmodium falciparum .

Commercial (1R)-(+)-Nopinone:

  • Substituent : Methyl groups only.
  • Use : Industrial precursor for fragrances and pharmaceuticals .
  • Comparison : The bromomethyl group introduces reactivity absent in simpler alkyl-substituted analogs.

Structural and Reactivity Analysis

Substituent Effects on Reactivity

Compound Substituent Key Reactivity
Target Bromomethyl Derivative Bromomethyl Susceptible to SN2 substitutions
SP-8356 Styryl Electrophilic aromatic substitution
C9-Ketocannabinoids Resorcinol Michael addition and cyclization
Quaternary Ammonium Salts N⁺(CH₃)₂ Ionic interactions with membranes

Biological Activity

The compound (1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one (CAS Number: 1474016-55-1) is a bicyclic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its pharmacological applications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The molecular formula of this compound is C10H13BrOC_{10}H_{13}BrO with a molecular weight of 229.11 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Case Study: Antifungal Activity

In a study published in Molecules, compounds similar to this compound exhibited strong antifungal properties against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were determined to be as low as 2 µg/mL for certain derivatives, indicating high potency.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of bicyclic compounds. Research indicates that certain bicyclic structures can inhibit histone deacetylases (HDACs), which are involved in neurodegenerative diseases.

In Vitro Studies

In vitro assays demonstrated that related bicyclic compounds could significantly reduce oxidative stress markers in neuronal cell lines. For example, a derivative demonstrated an IC50 value of 12.29 nM against HDAC6, suggesting potential therapeutic applications in neurodegenerative conditions like Alzheimer’s disease.

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various cell lines, including SH-SY5Y and V79 cells. The results indicated that while some derivatives exhibited cytotoxicity at high concentrations, this compound maintained low toxicity levels at therapeutic concentrations.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Candida and Aspergillus
NeuroprotectiveInhibits HDAC6 with low IC50 values
CytotoxicityLow toxicity at therapeutic levels

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of (1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one?

  • Answer : Use 1H/13C NMR to verify the bicyclic framework and substituents (e.g., bromomethyl and methyl groups). Key signals include downfield shifts for the enone carbonyl (~200 ppm in 13C NMR) and the bromomethyl group (~3.5–4.0 ppm in 1H NMR). IR spectroscopy can confirm the carbonyl stretch (~1700 cm⁻¹) and C-Br bond (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₀H₁₅BrO) . Purity should be assessed via HPLC with a C18 column (90:10 acetonitrile/water mobile phase) and GC-MS for volatile impurities .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Answer : The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319) and Category 3 for respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Refer to SDS Section 16 for full hazard statements .

Q. What synthetic routes are effective for introducing the bromomethyl group at the 4-position of the bicyclo[3.1.1]hept-3-en-2-one scaffold?

  • Answer : A regioselective radical bromination using N-bromosuccinimide (NBS) under UV light in CCl₄ achieves bromination at the allylic 4-position. Alternatively, nucleophilic substitution of a pre-functionalized hydroxymethyl group with HBr in acetic acid yields the bromomethyl derivative. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:4) to avoid over-bromination .

Advanced Research Questions

Q. How can stereochemical discrepancies in reaction outcomes be resolved when synthesizing derivatives of this compound?

  • Answer : The (1S,5R) configuration creates steric hindrance that influences reactivity. For example, nucleophilic attacks at the 4-position are hindered by the axial methyl groups. Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to model transition states and predict regioselectivity. Experimental validation via X-ray crystallography (if crystalline) or NOESY NMR can resolve ambiguities in stereochemical assignments .

Q. How should researchers address contradictory MIC (Minimum Inhibitory Concentration) data in antimicrobial studies involving this compound?

  • Answer : Variability in MICs (e.g., against S. aureus vs. E. coli) may arise from differences in bacterial membrane permeability or efflux pump activity. Standardize testing using CLSI/EUCAST guidelines with Mueller-Hinton broth and 18–24 hr incubation. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity against mammalian cells (e.g., HEK293) to differentiate antimicrobial activity from nonspecific toxicity .

Q. What computational strategies are suitable for predicting the electronic properties and reactivity of this bicyclic enone system?

  • Answer : Perform frontier molecular orbital (FMO) analysis using Gaussian to calculate HOMO-LUMO gaps, which correlate with electrophilicity. Molecular electrostatic potential (MEP) maps identify nucleophilic (enone carbonyl) and electrophilic (bromomethyl) sites. For nonlinear optical (NLO) properties, compute hyperpolarizability (β) values at the CAM-B3LYP/def2-TZVP level to assess potential applications in materials science .

Methodological Notes

  • Stereochemical Integrity : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 95:5) ensures enantiopurity during synthesis .
  • Data Reproducibility : Report reaction conditions (temperature, solvent, catalyst loading) in detail, as minor changes can alter bicyclic ring strain and reactivity .
  • Contradictory Results : Always cross-validate spectral data with computational models (e.g., NMR chemical shift prediction via ACD/Labs or ChemDraw) to resolve structural ambiguities .

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